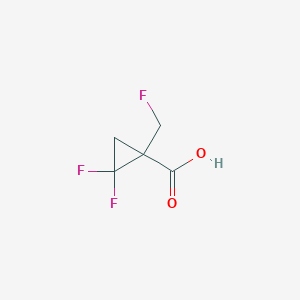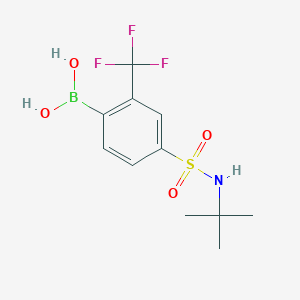
2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2229279-61-0 . It has a molecular weight of 154.09 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid . The InChI code for this compound is 1S/C5H5F3O2/c6-2-4(3(9)10)1-5(4,7)8/h1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4°C .Scientific Research Applications
Asymmetric Synthesis of Fluorinated Cyclopropanes
The stereoselective synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes presents a significant interest in medicinal chemistry due to the potential bioactive properties these compounds can exhibit. Techniques involving diazo-derived rhodium carbenes, zinc carbenoids, ring closure processes, and biocatalytic methods have been developed to access these chemically challenging structures with high enantioselectivities. These methods leverage the unique electronic properties of fluorine to enhance the efficiency of cyclopropanation processes, opening new routes for the creation of drug subunits with improved biological activity and metabolic profiles (Pons et al., 2021).
Deoxyfluorination of Carboxylic Acids
The development of a bench-stable fluorination reagent, CpFluor, enables the efficient transformation of a wide range of carboxylic acids into acyl fluorides. This method facilitates the synthesis of acyl fluorides and amides from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions, showcasing the versatility and potential applications of fluorinated compounds in synthetic chemistry (Wang et al., 2021).
Synthesis of Fluorinated Amino Acids
A convenient synthesis route for 2-fluoro-1-aminocyclopropane-1-carboxylic acid demonstrates the potential of fluorinated cyclopropanes as analogs for amino acids. This synthesis involves cyclopropanation followed by several steps leading to the production of α-amino acid, indicating the structural diversity achievable with fluorination (Sloan & Kirk, 1997).
Fluorine-18 Labeled Compounds for PET Imaging
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET) highlights the diagnostic applications of fluorinated compounds in medical imaging. The high specific activity and efficient synthesis route of [18F]FACBC demonstrate the utility of fluorinated cyclopropanes in developing new tracers for tumor delineation (Shoup & Goodman, 1999).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.
properties
IUPAC Name |
2,2-difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-2-4(3(9)10)1-5(4,7)8/h1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQYNKBLBBBADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
2229279-61-0 |
Source


|
| Record name | 2,2-difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)


![[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2754356.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)
![(5-Bromofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2754363.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)
![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)
